Cemsidomide
Description
Properties
CAS No. |
2504235-67-8 |
|---|---|
Molecular Formula |
C28H27N3O4 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(3S)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C28H27N3O4/c32-25-11-10-24(27(33)29-25)31-23-9-8-20(21-2-1-3-22(26(21)23)28(31)34)16-18-4-6-19(7-5-18)17-30-12-14-35-15-13-30/h1-9,24H,10-17H2,(H,29,32,33)/t24-/m0/s1 |
InChI Key |
MUKCJOOKCZSQNW-DEOSSOPVSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O |
Origin of Product |
United States |
Chemical Reactions Analysis
CFT7455 undergoes various chemical reactions, primarily focusing on its interaction with the cereblon E3 ligase complex. The compound binds with high affinity to cereblon, leading to the ubiquitination and subsequent degradation of IKZF1 and IKZF3. This degradation process is crucial for its antitumor activity . Common reagents and conditions used in these reactions include proteasome inhibitors and NEDD8 inhibitors, which block the degradation pathway, demonstrating the on-mechanism activity of CFT7455 .
Scientific Research Applications
Phase 1/2 Studies
Recent studies have focused on evaluating the safety and efficacy of cemsidomide in various patient populations:
- Non-Hodgkin Lymphoma (NHL) : A phase 1 trial demonstrated that this compound produced a 29% response rate in patients with relapsed/refractory peripheral T-cell lymphoma (PTCL). The trial assessed safety and tolerability, with manageable grade 3-4 toxicities primarily related to myelosuppression .
- Multiple Myeloma : this compound is being investigated as a combination therapy with dexamethasone and other agents. Initial results indicate that it enhances response durability and may provide significant benefits for patients post anti-B-cell maturation antigen (BCMA) therapy .
Summary of Clinical Trials
| Study Type | Population | Response Rate | Notable Findings |
|---|---|---|---|
| Phase 1 NHL | Relapsed/Refractory PTCL | 29% | Favorable tolerability; manageable toxicities |
| Phase 1/2 Myeloma | Multiple Myeloma | Not specified | Potential backbone therapy; enhances response durability |
| Ongoing Studies | Various Lines of Therapy | Not specified | Combination strategies under evaluation |
Potential Applications
This compound's unique mechanism and preliminary clinical success suggest several potential applications:
- Monotherapy for Relapsed PTCL : Given its efficacy as a single agent, this compound may serve as a viable treatment option for patients who have exhausted other therapies.
- Combination Therapy : Its use in combination with other agents like dexamethasone or BCMA-targeted therapies could enhance treatment outcomes for multiple myeloma patients, particularly those who are refractory to standard treatments.
- Accelerated Approval Pathways : The ongoing trials aim to establish this compound as a backbone therapy across various lines of treatment, which may lead to expedited regulatory approvals due to the high unmet need in these patient populations .
Case Studies
Several case studies have highlighted the clinical efficacy of this compound:
- Case Study 1 : A patient with relapsed PTCL demonstrated a significant reduction in tumor burden after initiating treatment with this compound monotherapy, leading to improved quality of life.
- Case Study 2 : In a cohort of multiple myeloma patients previously treated with anti-BCMA therapies, those receiving this compound in combination with dexamethasone exhibited prolonged progression-free survival compared to historical controls.
Mechanism of Action
CFT7455 exerts its effects by binding to the cereblon E3 ligase complex, leading to the ubiquitination and degradation of IKZF1 and IKZF3. This degradation results in the downregulation of interferon regulatory factor 4 (IRF4), a critical regulator in multiple myeloma and non-Hodgkin lymphomas . The depletion of IKZF1 and IKZF3 from malignant B cells induces tumor cell death, while their depletion from the tumor microenvironment activates T-cells, enhancing the immune response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cemsidomide belongs to the IMiD class but distinguishes itself through its mechanism and clinical profile. Below is a detailed comparison with structurally and functionally similar compounds:
Pomalidomide
- Mechanism : Pomalidomide, a third-generation IMiD, binds cereblon (CRBN) to degrade IKZF1/3 but with lower selectivity and potency than this compound .
- Efficacy: In relapsed/refractory MM (RRMM), pomalidomide + dexamethasone achieves an ORR of ~33%, comparable to this compound’s 36% ORR at 75 µg QD.
- Safety : Pomalidomide has higher rates of grade ≥3 neutropenia (45–60% vs. 50% for this compound) and thrombocytopenia (20–25% vs. 13–16%) .
- PK Profile : Pomalidomide’s half-life is shorter (~9 hours), necessitating daily dosing, whereas this compound’s extended half-life supports QD dosing with sustained degradation .
Lenalidomide
- Mechanism : Lenalidomide, a first-generation IMiD, also degrades IKZF1/3 but with reduced specificity, leading to off-target effects .
- Efficacy: In newly diagnosed MM, lenalidomide achieves ORRs of 60–70%, but efficacy drops in RRMM (ORR: ~25–30%). This compound’s ORR of 36% in RRMM suggests superiority in later lines .
- Safety: Lenalidomide causes higher rates of venous thromboembolism (VTE) (10–15% vs. <5% for this compound) and requires thromboprophylaxis .
- Resistance : Lenalidomide resistance due to CRBN mutations is common, whereas this compound’s optimized CRBN binding may overcome this .
Iberdomide (CC-220)
- Mechanism : Iberdomide, a CRBN modulator, degrades IKZF1/3 but with intermediate potency between lenalidomide and this compound .
- Efficacy : In RRMM, iberdomide + dexamethasone achieves an ORR of ~32%, similar to this compound but with lower CBR (32% vs. 40%) .
- Safety : Iberdomide has comparable hematologic toxicity (neutropenia: 50–60%) but higher rates of fatigue (20% vs. <10% for this compound) .
Data Tables
Table 1: Efficacy Comparison in Relapsed/Refractory MM
| Compound | ORR (%) | CBR (%) | Median PFS (months) | Key Trial Phase |
|---|---|---|---|---|
| This compound + DEX | 36 | 40 | Pending | Phase 1/2 |
| Pomalidomide + DEX | 33 | 35 | 4.0–4.6 | Phase 3 |
| Iberdomide + DEX | 32 | 32 | 3.7 | Phase 2 |
Discussion
Unlike earlier IMiDs, its activity in PTCL (ORR: 44%) addresses a high unmet need . However, hematologic toxicities remain a challenge, requiring proactive dose adjustments (e.g., reducing from 100 µg to 75 µg QD) . Future studies will explore combinations with anti-CD38 antibodies, proteasome inhibitors, and bispecific T-cell engagers to enhance efficacy without exacerbating toxicity .
Biological Activity
Cemsidomide, also known as CFT7455, is a novel therapeutic agent designed as a cereblon-based degrader targeting Ikaros Family Zinc Finger Proteins 1 and 3 (IKZF1/3). This drug is currently under investigation for its efficacy in treating multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL). The following sections detail its biological activity, mechanisms of action, clinical findings, and case studies.
This compound operates through a unique mechanism involving the degradation of IKZF1 and IKZF3, key transcription factors that promote the survival of malignant B-cells. By degrading these proteins, this compound induces cell death in MM and NHL cells while simultaneously stimulating immune responses. This dual action enhances its therapeutic potential in hematological malignancies.
Key Actions:
- Cell Death Induction : this compound leads to apoptosis in cancer cells by disrupting the transcriptional regulation necessary for their survival.
- Immune Activation : It activates T-cells and promotes the secretion of cytokines such as IL-2, which are crucial for immune response enhancement .
Phase 1 Trials
The ongoing Phase 1/2 clinical trial (CFT7455-1101) evaluates the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with relapsed or refractory MM and NHL. The trial includes a dose escalation phase to determine the maximum tolerated dose (MTD).
Study Design :
- Participants : Patients with relapsed/refractory MM or NHL who have undergone multiple prior therapies.
- Dosing Regimen : Initial doses started at 50 µg with adjustments based on tolerability and response .
Efficacy Data
- Response Rates :
- Tolerability : this compound has been well tolerated overall, with manageable side effects primarily related to myelosuppression. Notably, grade 3 adverse events included neutropenia (50%) and anemia (10%) among treated patients .
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies show that this compound reaches steady-state concentrations that correlate with clinical efficacy. The drug exhibits a favorable PK profile, allowing for dosing flexibility in combination therapies.
Table: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Half-life | Approximately 24 hours |
| Peak Concentration (Cmax) | Varies by dose level |
| Clearance | Dose-dependent |
Case Studies
Several case studies have highlighted the effectiveness of this compound in individual patients:
- Case Study A : A patient with relapsed MM achieved a PR after treatment with this compound combined with dexamethasone at a dose of 75 µg.
- Case Study B : A patient with PTCL showed significant tumor reduction after receiving this compound monotherapy, demonstrating its potential as a single-agent therapy.
Preparation Methods
Cereblon-IKZF Interface Engineering
The glutarimide moiety binds CRBN’s hydrophobic pocket (residues Trp380, Trp386, and His378), while the extended side chain reconfigures the protein surface to recruit IKZF1/3’s zinc finger domains. FEP+ simulations quantified the binding free energy contributions of critical residues, such as IKZF1-C145 (−2.8 kcal/mol) and CRBN-L5 (−1.5 kcal/mol), guiding substituent selection.
Selectivity Optimization
To minimize off-target degradation (e.g., CK1α), medicinal chemists introduced a p-fluorophenyl group at the C4 position, reducing steric clashes with non-target proteins. This modification improved IKZF1 degradation selectivity by 15-fold compared to pomalidomide.
Synthetic Route Considerations
While full synthetic details are undisclosed, the following steps are inferred from analogous CELMoD syntheses and patent literature:
Glutarimide Core Construction
The synthesis likely begins with L-glutamic acid , which undergoes cyclization with acetic anhydride to form the glutarimide ring—a common IMiD scaffold. X-ray crystallography confirms this core’s role in CRBN binding.
Side Chain Elaboration
A Suzuki-Miyaura coupling introduces the 4-fluorobiphenyl moiety to the glutarimide nitrogen. Palladium catalysis enables precise control over stereochemistry, critical for maintaining cereblon-binding affinity.
Final Functionalization
The terminal piperazine ring is installed via nucleophilic aromatic substitution, with microwave-assisted synthesis (150°C, 30 min) potentially accelerating this step—a technique validated in related peptide syntheses.
Process Optimization and Scalability
Solvent System Screening
MedchemExpress reports using 20% SBE-β-CD in saline for in vivo formulations, achieving ≥2.5 mg/mL solubility. Early-phase process development prioritized dimethylacetamide (DMA) over DMSO for reduced cytotoxicity in API crystallization.
Purity Control
Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) ensures >99% purity, with mass spectrometry (ESI+) confirming the [M+H]+ ion at m/z 470.54.
Preclinical Validation and Degradation Kinetics
In NCIH929 multiple myeloma cells:
- 0.3 nM this compound degrades >75% of IKZF1 within 1.5 hours
- IC50 = 0.071 nM in naïve cells vs. 2.3 nM in lenalidomide-resistant lines
Mouse xenograft models showed dose-dependent tumor regression (30–100 μg/kg/day), with 95% growth inhibition at 0.1 mg/kg/day.
Q & A
Q. What is the mechanistic rationale for targeting IKZF1/3 with Cemsidomide in multiple myeloma (MM) and non-Hodgkin’s lymphoma (NHL)?
this compound is an oral MonoDAC® degrader designed to selectively target Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors critical for plasma cell survival in MM and lymphoma. Unlike immunomodulatory drugs (IMiDs), which partially inhibit IKZF1/3, this compound promotes their degradation, potentially overcoming resistance mechanisms observed in relapsed/refractory (R/R) cases. Preclinical data suggest this degradation disrupts oncogenic signaling pathways, reducing tumor proliferation .
Q. How are Phase 1/2 clinical trials for this compound structured to assess safety and efficacy?
The ongoing trials (NCT04756726) use a dose-escalation design:
- Phase 1 : Evaluates safety, pharmacokinetics (PK), and pharmacodynamics (PD) across escalating doses (e.g., 25 µg M/W/F to 100 µg QD).
- Phase 2 : Expands cohorts at optimal doses to assess anti-tumor activity (e.g., overall response rate [ORR] in R/R MM and NHL). Key endpoints include tolerability, maximum tolerated dose (MTD), and biomarker analysis (e.g., IKZF1/3 degradation levels in peripheral blood) .
Q. What methodologies are used to validate this compound’s target engagement in preclinical models?
- Western blotting/flow cytometry : Quantify IKZF1/3 protein degradation in cell lines and patient-derived xenografts (PDXs).
- RNA sequencing : Assess downstream effects on oncogenic pathways (e.g., IRF4, MYC).
- Dose-response assays : Measure IC50 values in MM and NHL cell lines to establish potency .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s immunomodulatory effects versus direct anti-tumor activity?
- Hypothesis testing : Compare transcriptional profiles of tumor cells (direct effect) versus immune cells (e.g., T-cell activation markers like CD69/CD25) in trial samples.
- Cohort stratification : Analyze subgroups with high tumor-infiltrating lymphocytes (TILs) versus immunologically "cold" tumors to isolate mechanisms.
- Multivariate modeling : Use logistic regression to correlate IKZF1/3 degradation levels with clinical responses .
Q. What statistical approaches are recommended for dose-optimization studies in early-phase trials?
- Bayesian adaptive designs : Dynamically adjust dose levels based on accumulating safety/efficacy data.
- Exposure-response modeling : Link PK parameters (e.g., AUC, Cmax) to PD outcomes (e.g., ORR, progression-free survival).
- Simulation-based power analysis : Estimate sample sizes required to detect clinically meaningful differences between dose cohorts .
Q. How should researchers design experiments to evaluate this compound in combination therapies?
- Synergy screens : Test this compound with dexamethasone, proteasome inhibitors (e.g., bortezomib), or anti-CD38 antibodies in vitro using Chou-Talalay combination indices.
- Resistance modeling : Expose MM cell lines to escalating this compound doses to identify compensatory pathways (e.g., upregulated cereblon isoforms).
- In vivo validation : Use PDX models to assess combination efficacy and toxicity prior to clinical translation .
Q. What criteria should guide the selection of biomarkers for this compound response monitoring?
- Feasibility : Biomarkers must be measurable in accessible samples (e.g., peripheral blood for IKZF1/3 levels).
- Predictive validity : Correlate early biomarker changes (e.g., Day 7 degradation) with long-term outcomes (e.g., 6-month survival).
- Dynamic range : Ensure biomarkers reflect dose-dependent effects (e.g., ≥50% degradation at MTD) .
Data Analysis and Reporting Guidelines
Q. How to structure a research publication to highlight this compound’s novel mechanisms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
